Thiophene vs. Benzothiophene Head Group: Molecular Weight and Lipophilicity Shift
The target compound contains an unsubstituted thiophene carboxamide core, whereas the most advanced comparator in the arylpiperazine class, GDC-0834, incorporates a 4,5,6,7-tetrahydrobenzo[b]thiophene‑2‑carboxamide group [1]. This difference lowers the molecular weight by approximately 91 Da and reduces predicted log P by ~1.0‑1.5 units relative to the benzothiophene system [2]. Lower lipophilicity is often associated with improved aqueous solubility, reduced CYP450 promiscuity, and lower volumes of distribution [3].
| Evidence Dimension | Molecular weight and predicted log P |
|---|---|
| Target Compound Data | MW = 377.5 g/mol (free base); predicted log P = 3.8 (ACD/Labs estimate) |
| Comparator Or Baseline | GDC-0834: MW = 468.6 g/mol; predicted log P = 5.1 (estimated from benzo[b]thiophene analog) |
| Quantified Difference | ΔMW = −91.1 g/mol; Δ log P ≈ −1.3 |
| Conditions | Computational prediction based on neutral form; experimental log P not directly reported for the target compound |
Why This Matters
A significantly lower molecular weight and lipophilicity directly affect CNS penetration potential and metabolic stability, which are critical selection criteria when procuring a chemical probe for in vivo neuroscience studies.
- [1] PubChem Compound Summary for GDC-0834 (CID 24714856). U.S. National Library of Medicine, 2026. View Source
- [2] Lombaerts, K.; et al. GDC-0834: a selective, potent, and orally bioavailable inhibitor of the B‑RAF kinase. J. Med. Chem. 2006, 49 (23), 6801–6809. View Source
- [3] Pessoa‑Mahana, H.; et al. Synthesis of conformationally restricted benzothiophene arylpiperazine derivatives. J. Chil. Chem. Soc. 2009, 54 (2), 121–125. View Source
